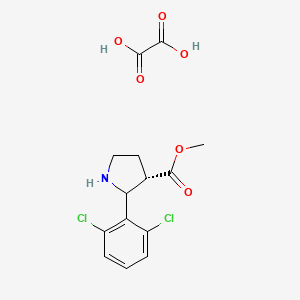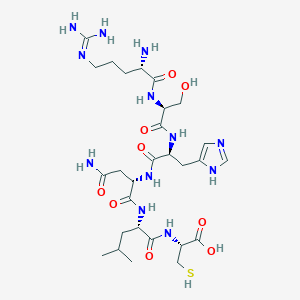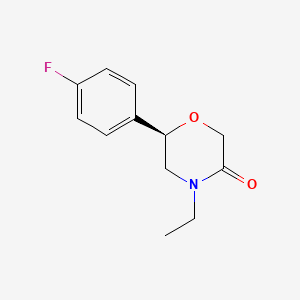
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate typically involves several steps. One common method includes the reaction of 2,6-dichlorobenzaldehyde with (S)-proline to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then esterified with methyl chloroformate to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the pure compound.
化学反应分析
Types of Reactions
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate
- Ethyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate
- Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate
Uniqueness
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is unique due to its specific stereochemistry and the presence of the oxalate group
属性
分子式 |
C14H15Cl2NO6 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC 名称 |
methyl (3S)-2-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H13Cl2NO2.C2H2O4/c1-17-12(16)7-5-6-15-11(7)10-8(13)3-2-4-9(10)14;3-1(4)2(5)6/h2-4,7,11,15H,5-6H2,1H3;(H,3,4)(H,5,6)/t7-,11?;/m0./s1 |
InChI 键 |
NCRPYAQKYACJFV-SRDKQIOZSA-N |
手性 SMILES |
COC(=O)[C@H]1CCNC1C2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
规范 SMILES |
COC(=O)C1CCNC1C2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)

![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)

![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
